molecular formula C16H25N3O8 B12961057 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide

5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide

Katalognummer: B12961057
Molekulargewicht: 387.38 g/mol
InChI-Schlüssel: JMHWMNHYMFRONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is a complex organic compound with the molecular formula C14H21N3O6 It is known for its unique structure, which includes multiple hydroxyl groups and an isophthalamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide typically involves the reaction of isophthalic acid derivatives with amino alcohols under controlled conditions. One common method involves the use of 5-aminoisophthalic acid as a starting material, which is then reacted with 1,3-dihydroxy-2-(hydroxymethyl)propane in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar structure but different hydroxyl group positions.

    5-Nitro-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Contains a nitro group instead of an amino group.

    5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Contains additional iodine atoms.

Uniqueness

5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is unique due to its specific arrangement of hydroxyl groups and the presence of an isophthalamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H25N3O8

Molekulargewicht

387.38 g/mol

IUPAC-Name

5-amino-1-N,3-N-bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C16H25N3O8/c17-12-2-10(13(26)18-15(4-20,5-21)6-22)1-11(3-12)14(27)19-16(7-23,8-24)9-25/h1-3,20-25H,4-9,17H2,(H,18,26)(H,19,27)

InChI-Schlüssel

JMHWMNHYMFRONM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(=O)NC(CO)(CO)CO)N)C(=O)NC(CO)(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.